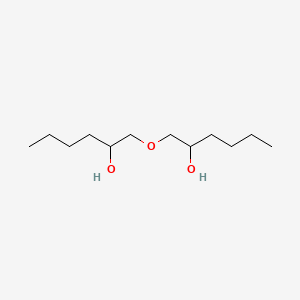
1,1'-Oxydi(hexan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxydi(hexan-2-ol) is an organic compound with the molecular formula C12H26O3. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Oxydi(hexan-2-ol) can be synthesized through the reaction of hexan-2-ol with an oxidizing agent. The reaction typically involves the use of a catalyst to facilitate the formation of the ether linkage between two hexan-2-ol molecules.
Industrial Production Methods: In industrial settings, the production of 1,1’-Oxydi(hexan-2-ol) often involves the use of large-scale reactors where hexan-2-ol is reacted with an oxidizing agent under controlled temperature and pressure conditions. The process may also involve purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Oxydi(hexan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (VI) solution acidified with dilute sulfuric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents such as thionyl chloride.
Major Products:
Oxidation: Formation of hexan-2-one or hexan-2-al.
Reduction: Formation of hexane.
Substitution: Formation of halogenated hexan-2-ol derivatives.
Scientific Research Applications
1,1’-Oxydi(hexan-2-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-Oxydi(hexan-2-ol) exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in redox reactions, altering the oxidation state of other molecules.
Comparison with Similar Compounds
1,2-Hexanediol: Another diol with similar properties but different structural arrangement.
Hexan-1-ol: A primary alcohol with a single hydroxyl group.
Hexan-2-ol: A secondary alcohol with a single hydroxyl group.
Uniqueness: 1,1’-Oxydi(hexan-2-ol) is unique due to its ether linkage between two hexan-2-ol molecules, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it suitable for specific industrial applications.
Properties
CAS No. |
85866-08-6 |
|---|---|
Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-(2-hydroxyhexoxy)hexan-2-ol |
InChI |
InChI=1S/C12H26O3/c1-3-5-7-11(13)9-15-10-12(14)8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
RYRFLXXPQQYFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COCC(CCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















